molecular formula C18H23N B2755575 2-methyl-N-phenethyl-1-phenylpropan-1-amine CAS No. 160254-19-3

2-methyl-N-phenethyl-1-phenylpropan-1-amine

Cat. No. B2755575
CAS RN: 160254-19-3
M. Wt: 253.389
InChI Key: RZQCNCFIOOXJEU-UHFFFAOYSA-N
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Description

“2-methyl-N-phenethyl-1-phenylpropan-1-amine” is an organic compound of the phenethylamine class . It is a positional isomer of methamphetamine . It has been detected in dietary or sports supplements . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. A study by Springer discusses a method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of methamphetamine and amphetamine . It shares some properties with these substances, particularly, both amphetamine and “this compound” are human TAAR1 agonists .


Chemical Reactions Analysis

The chemical reactions of “this compound” are complex and involve various isomers of methamphetamine or amphetamine . The reactions can be distinguished by their mass spectra .

Safety and Hazards

“2-methyl-N-phenethyl-1-phenylpropan-1-amine” may interfere with the analysis of methamphetamine and amphetamine, raising concerns for law enforcement . It has been detected in dietary or sports supplements .

properties

IUPAC Name

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCNCFIOOXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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